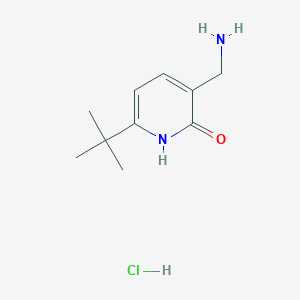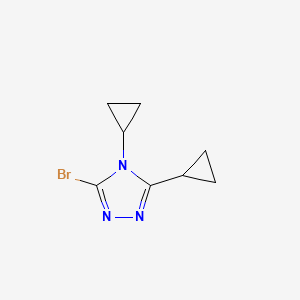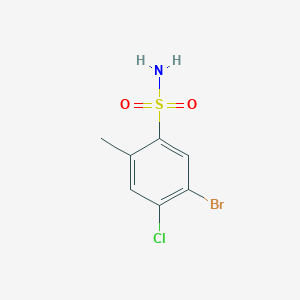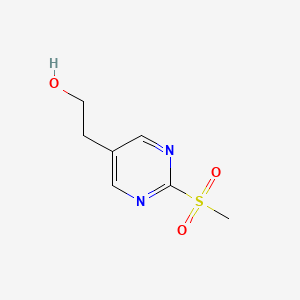
3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of aminomethylpyridine, which is a type of organic compound containing a pyridine ring . Pyridine is a basic heterocyclic organic compound, structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The aminomethyl group (-NH2) is a functional group comprised of a nitrogen atom attached to a methyl group and a hydrogen atom .
Chemical Reactions Analysis
The chemical reactions involving aminomethylpyridines can be complex and varied. One study discusses the use of o-aminomethyl groups in carbohydrate sensing using phenylboronic acids . Another study mentions a reaction involving trimethyl orthoacetate .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area can be determined .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Research by Çolak et al. (2021) focused on the synthesis and characterization of compounds related to 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, a compound with structural similarities to 3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one hydrochloride. Their study included X-ray crystallographic analysis, revealing insights into the molecular structure and intramolecular hydrogen bonding of these compounds (Çolak, Karayel, Buldurun, & Turan, 2021).
Organic Chemistry and Compound Synthesis 2. Ranade and Georg (2014) described the synthesis of 3,4-dihydro-1,2-oxazepin-5(2H)-ones and 2,3-dihydropyridin-4(1H)-ones from β-substituted β-hydroxyaminoaldehydes, providing a methodology relevant to the synthesis of related dihydropyridinone compounds. This research contributes to the broader understanding of synthesizing complex molecules including dihydropyridin-2-one derivatives (Ranade & Georg, 2014).
Fluorescence and Antimicrobial Studies 3. Ibrahim et al. (2018) explored the synthesis of fluorescent dihydropyridin-2-yl compounds and their properties. Although not directly related to 3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one hydrochloride, this study contributes to the understanding of the fluorescent and antimicrobial properties of related dihydropyridin compounds (Ibrahim et al., 2018).
Aminomethylation Reactions 4. Khrustaleva et al. (2014) reported on the aminomethylation of dihydropyridine derivatives, a reaction type relevant to the modification of compounds like 3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one hydrochloride. Their work provides insights into how such compounds can be chemically modified and potentially applied in various fields (Khrustaleva, Frolov, Dotsenko, Dmitrienko, Bushmarinov, & Krivokolysko, 2014).
Mécanisme D'action
Target of Action
Similar compounds such as 3-aminomethylphenylboronic acid have been used as inhibitors of mycobacterium tuberculosis (mtb) leucyl-trna synthetase (leurs) . LeuRS is an enzyme that plays a crucial role in protein synthesis by attaching leucine to its tRNA .
Mode of Action
Similar compounds have been shown to inhibit the function of their target enzymes . In the case of Mtb LeuRS inhibitors, they prevent the enzyme from attaching leucine to its tRNA, thereby inhibiting protein synthesis .
Biochemical Pathways
Inhibition of leurs would affect the protein synthesis pathway, leading to a decrease in the production of proteins .
Result of Action
Inhibition of leurs would likely result in a decrease in protein synthesis, which could have various effects depending on the specific proteins that are affected .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(aminomethyl)-6-tert-butyl-1H-pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.ClH/c1-10(2,3)8-5-4-7(6-11)9(13)12-8;/h4-5H,6,11H2,1-3H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNJFDAQTWDQQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C(=O)N1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-oxo-4-[(5,6,7,8-tetrahydronaphthalen-2-yl)amino]-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1383645.png)

![{2-Azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride](/img/structure/B1383648.png)


![tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate](/img/structure/B1383654.png)

![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383659.png)
![3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383660.png)

![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1383664.png)
![tert-Butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate](/img/structure/B1383665.png)

